N-(3-氟-4-甲基苯基)-4-羟基-2-氧代-1,2-二氢喹啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

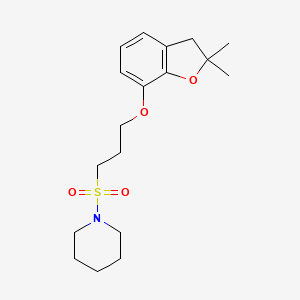

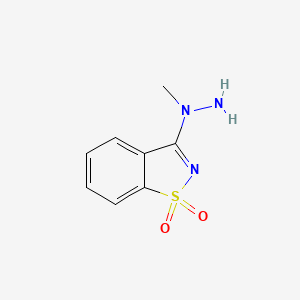

“N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide” is a complex organic compound. It contains a quinoline backbone, which is a common structure in many pharmaceuticals . The compound also has a carboxamide group, which is often found in drug molecules due to its ability to form hydrogen bonds with biological targets .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions. For example, the synthesis of 1,2,4-triazole-containing scaffolds, which are similar to the structure of the compound , has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific functional groups. For example, the presence of a carboxamide group could increase its solubility in water, while the aromatic rings could contribute to its stability .科学研究应用

抗菌特性

一项关于喹唑啉酮和噻唑烷酮衍生物的抗菌特性的研究,包括与 N-(3-氟-4-甲基苯基)-4-羟基-2-氧代-1,2-二氢喹啉-3-甲酰胺相关的化合物,突出了它们对大肠杆菌和白色念珠菌等各种细菌和真菌物种的有效性 (Desai et al., 2011)。

成像的放射性配体潜力

一项研究调查了喹啉-2-甲酰胺的衍生物作为可视化外周苯二氮卓受体的潜在放射性配体,并使用正电子发射断层扫描 (PET),表明它们在医学目的的体内成像中的应用 (Matarrese et al., 2001)。

抗菌喹诺酮

对新型抗菌 8-氯喹诺酮衍生物的研究,类似于感兴趣的化学结构,显示出对各种菌株(包括耐甲氧西林的金黄色葡萄球菌)具有高度有效的抗菌活性 (Kuramoto et al., 2003)。

基于氟喹诺酮的抗菌剂

基于氟喹诺酮的噻唑烷酮的合成展示了抗菌和抗真菌活性,暗示了类似化合物的潜在治疗应用 (Patel & Patel, 2010)。

药物代谢研究

在一项关于新型食欲素受体拮抗剂代谢的研究中,对与 N-(3-氟-4-甲基苯基)-4-羟基-2-氧代-1,2-二氢喹啉-3-甲酰胺结构相似的化合物进行了评估,提供了对其药代动力学特征的见解 (Renzulli et al., 2011)。

囊性纤维化治疗潜力

对喹啉酮-3-甲酰胺的研究导致了 VX-770(依伐卡托)的发现,这是一种用于治疗囊性纤维化的强效 CFTR 增强剂,展示了相关化合物的治疗潜力 (Hadida et al., 2014)。

抗炎和免疫调节作用

一项研究发现,与感兴趣的化合物在结构上相关的加替沙星的各种衍生物除了具有抗菌活性外,还具有有效的抗炎和免疫调节作用 (Sultana et al., 2013)。

激酶抑制剂开发

二氢喹啉的衍生物被探索为激酶抑制剂,展示了在癌症治疗和信号通路调节中的潜力 (Schroeder et al., 2009)。

作用机制

The mechanism of action would depend on the specific biological target of the compound. Many drugs work by binding to a specific protein or enzyme, altering its function. The presence of a carboxamide group and aromatic rings in the compound suggests that it could form strong interactions with biological targets .

未来方向

属性

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3/c1-9-6-7-10(8-12(9)18)19-16(22)14-15(21)11-4-2-3-5-13(11)20-17(14)23/h2-8H,1H3,(H,19,22)(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXRCXGMRDBJMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2835561.png)

![2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2835563.png)

![2-((8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate](/img/structure/B2835564.png)

![N-[(4-Fluorophenyl)methyl]-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2835566.png)

![2-(1-benzyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)-N-[4-(methylsulfonyl)phenyl]acetamide](/img/structure/B2835568.png)

![2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide](/img/structure/B2835569.png)

![1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(2-fluorophenyl)urea](/img/structure/B2835570.png)